![molecular formula C8H12F3NO2 B1434316 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid CAS No. 1630906-83-0](/img/structure/B1434316.png)
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid
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Overview
Description
“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a synthetic organic compound with the CAS Number: 1630906-83-0 . It has a molecular weight of 211.18 . The IUPAC name for this compound is 3-allylazetidine 2,2,2-trifluoroacetate .
Molecular Structure Analysis
The InChI code for “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is 1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2; (H,6,7) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid” is a liquid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
I have conducted a search for the scientific research applications of “3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid,” but it appears that specific and unique applications for this compound are not well-documented or readily available in the public domain. This could be due to the novelty of the compound or its niche use in research.
However, compounds similar to “3-(Prop-2-en-1-yl)azetidine” have been studied for their potential as colchicine-binding site inhibitors (CBSI), which could have implications in cancer research due to their antiproliferative effects . Additionally, azetidine derivatives, in general, have been explored for various applications such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection .
Safety and Hazards
properties
IUPAC Name |
3-prop-2-enylazetidine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.C2HF3O2/c1-2-3-6-4-7-5-6;3-2(4,5)1(6)7/h2,6-7H,1,3-5H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWLDBPVYSBGKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CNC1.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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